Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which is then functionalized with a fluoro group and a methyl group. The piperidine moiety is introduced through a nucleophilic substitution reaction, and the tert-butyl ester is formed via esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperidine and quinazolinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, potentially inhibiting their activity. The fluoro and methyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate is unique due to its combination of a quinazolinone core with a piperidine moiety, which is further functionalized with fluoro and methyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3/c1-13-22-17-11-15(21)5-6-16(17)18(25)24(13)12-14-7-9-23(10-8-14)19(26)27-20(2,3)4/h5-6,11,14H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHGTRXVJKRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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